4-{1-[2-(7-Chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine
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Description
“4-{1-[2-(7-Chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine” is a chemical compound with the CAS number 1119219-51-0 . It has a molecular weight of 317.80 and a molecular formula of C14H12ClN5S .
Molecular Structure Analysis
The molecular structure of this compound includes a 7-chloroquinolin-4-yl group, a hydrazin-1-ylidene group, an ethyl group, and a 1,3-thiazol-2-amine group . These groups are arranged in a specific configuration to form the overall structure of the molecule .Physical and Chemical Properties Analysis
This compound has a molecular weight of 317.80 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density were not available in the resources .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of derivatives of quinoline and thiazole compounds, including "4-{1-[2-(7-Chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine," involves multi-step chemical reactions aimed at generating compounds with potential biological activities. The structural characterization of these compounds is achieved using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. These studies provide a foundation for understanding the chemical properties and potential reactivity of these compounds in biological systems (Saeed, Abbas, Ibrar, & Bolte, 2014).
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of quinoline and thiazole derivatives. These compounds have been synthesized and tested against various bacterial and fungal strains, showing broad-spectrum antibacterial activity. The research suggests these derivatives, including "this compound," as potential candidates for the development of new antimicrobial agents with enhanced efficacy against drug-resistant pathogens (Bhoi, Borad, Parmar, & Patel, 2015).
Antitumor Activity
The antitumor potential of quinoline and thiazole derivatives has been evaluated through in vitro studies, which have demonstrated moderate to excellent cytotoxicity against various cancer cell lines. These compounds, including "this compound," exhibit promising activity, suggesting their potential as leads for the development of new anticancer drugs. The research points toward the significance of structural modifications in enhancing the therapeutic potential of these derivatives against cancer (Jiang, Zhai, Zhao, Liu, Qi, Tao, & Gong, 2012).
Properties
IUPAC Name |
4-[(E)-N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5S/c1-8(13-7-21-14(16)18-13)19-20-11-4-5-17-12-6-9(15)2-3-10(11)12/h2-7H,1H3,(H2,16,18)(H,17,20)/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFWFXIZDMNXSC-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C2C=CC(=CC2=NC=C1)Cl)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C2C=CC(=CC2=NC=C1)Cl)/C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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